Pramipexole(2+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

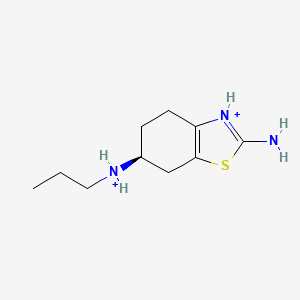

Pramipexole(2+) is an ammonium ion resulting from the protonation of two most basic nitrogens of pramipexole. It is a conjugate acid of a pramipexole.

Applications De Recherche Scientifique

Treatment of Parkinson's Disease

Pramipexole is widely recognized for its effectiveness in managing Parkinson's disease, both as monotherapy for early-stage patients and as an adjunct to levodopa therapy in advanced cases.

Clinical Efficacy

Numerous clinical trials have demonstrated pramipexole's efficacy:

- Monotherapy : A study involving 335 patients with early Parkinson's disease showed significant reductions in symptoms measured by the Unified Parkinson's Disease Rating Scale (UPDRS) after 24 weeks of treatment (p < 0.0001) compared to placebo .

- Adjunct Therapy : In advanced cases, pramipexole reduced daily levodopa usage and "off" time while improving motor symptoms and quality of life .

Data Table: Efficacy of Pramipexole in Parkinson's Disease

| Study | Patient Group | Treatment Duration | Outcome Measure | Results |

|---|---|---|---|---|

| Holloway et al. (2004) | Mild to Moderate PD | Up to 58 months | UPDRS | Significant improvement compared to placebo |

| Wong et al. (2003) | Chinese Patients | 15 weeks | UPDRS Parts I & III | Significant symptom reduction |

| Mizuno et al. (2003) | Advanced PD Patients | Varies | UPDRS II & III | Pramipexole superior to placebo |

Treatment of Restless Legs Syndrome

Pramipexole is also approved for the treatment of moderate-to-severe primary Restless Legs Syndrome. It alleviates symptoms by acting on dopaminergic systems, although the exact mechanism remains unclear .

Clinical Findings

In clinical settings, pramipexole has shown significant efficacy in reducing the severity and frequency of symptoms associated with Restless Legs Syndrome, leading to improved patient quality of life.

Management of Drug-Induced Parkinsonism

Pramipexole has been explored as a treatment option for drug-induced parkinsonism, particularly in patients with complex psychiatric histories . A case study highlighted its effectiveness in alleviating symptoms in a patient with bipolar disorder and obsessive-compulsive disorder who developed parkinsonism due to antipsychotic medication.

Case Study: Problematic Sexual Behaviors Induced by Pramipexole

One notable report documented four adult men who experienced problematic sexual behaviors attributed to pramipexole treatment. Adjustments in dosage and additional therapeutic interventions successfully managed these side effects, emphasizing the need for careful monitoring when prescribing this medication .

Propriétés

Formule moléculaire |

C10H19N3S+2 |

|---|---|

Poids moléculaire |

213.35 g/mol |

Nom IUPAC |

[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium-6-yl]-propylazanium |

InChI |

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/p+2/t7-/m0/s1 |

Clé InChI |

FASDKYOPVNHBLU-ZETCQYMHSA-P |

SMILES isomérique |

CCC[NH2+][C@H]1CCC2=C(C1)SC(=[NH+]2)N |

SMILES canonique |

CCC[NH2+]C1CCC2=C(C1)SC(=[NH+]2)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.